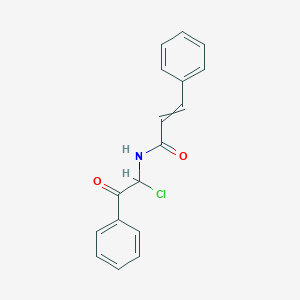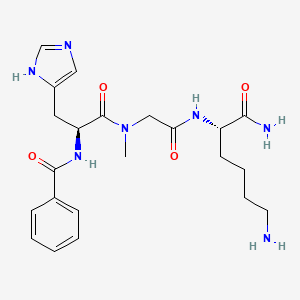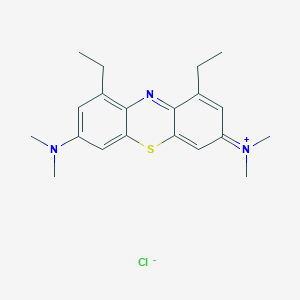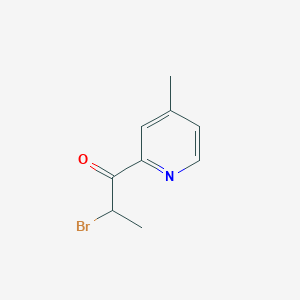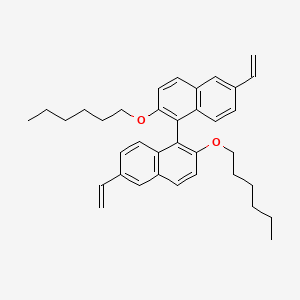
1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- is a complex organic compound that belongs to the binaphthalene family. This compound is characterized by its unique structure, which includes two naphthalene units connected by a single bond, with additional functional groups such as diethenyl and hexyloxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- typically involves multiple steps, starting from commercially available naphthalene derivatives. One common approach includes the following steps:
Bromination: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.
Coupling Reaction: The brominated naphthalene undergoes a coupling reaction to form 1,1’-binaphthalene.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- exerts its effects involves its interaction with specific molecular targets. The compound’s functional groups allow it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions enables it to modify biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Binaphthalene, 6,6’-diethynyl-2,2’-bis(hexyloxy)
- 6,6’-Dibromo-1,1’-binaphthalene-2,2’-diol
Uniqueness
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry.
Properties
CAS No. |
649721-85-7 |
|---|---|
Molecular Formula |
C36H42O2 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
6-ethenyl-1-(6-ethenyl-2-hexoxynaphthalen-1-yl)-2-hexoxynaphthalene |
InChI |
InChI=1S/C36H42O2/c1-5-9-11-13-23-37-33-21-17-29-25-27(7-3)15-19-31(29)35(33)36-32-20-16-28(8-4)26-30(32)18-22-34(36)38-24-14-12-10-6-2/h7-8,15-22,25-26H,3-6,9-14,23-24H2,1-2H3 |
InChI Key |
QGWIGGDTENDQCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C=C)C3=C(C=CC4=C3C=CC(=C4)C=C)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
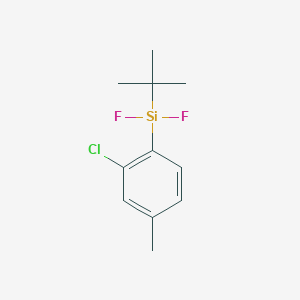
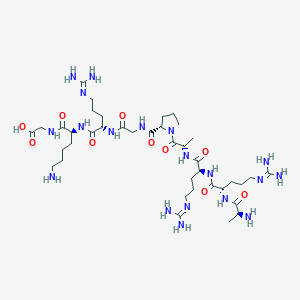
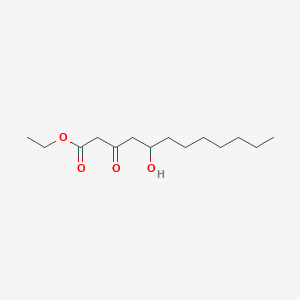
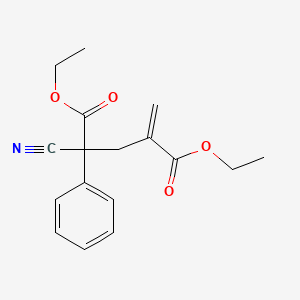
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
